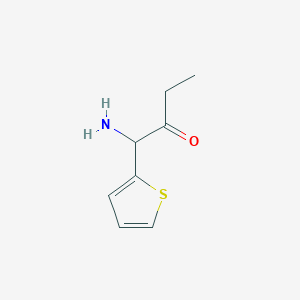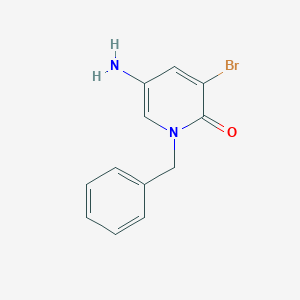![molecular formula C11H16BrNO B13173487 2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine CAS No. 1221722-80-0](/img/structure/B13173487.png)
2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine is an organic compound with the molecular formula C11H16BrNO and a molecular weight of 258.15 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a bromoethoxypropyl group and a methyl group. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylpyridine and 3-chloropropanol.
Reaction with Sodium Hydride: 6-methylpyridine is reacted with sodium hydride to form the corresponding pyridine anion.
Alkylation: The pyridine anion is then alkylated with 3-chloropropanol to form 2-[3-(hydroxypropyl)]-6-methylpyridine.
Bromination: The hydroxy group is subsequently converted to a bromo group using phosphorus tribromide (PBr3) to yield this compound.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring proper safety and environmental controls .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products typically involve the removal of the bromine atom or reduction of other functional groups.
Wissenschaftliche Forschungsanwendungen
2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting neurological conditions.
Biological Studies: It is employed in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine depends on its specific application:
Biological Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. For example, it could act as an inhibitor or activator of a particular enzyme, affecting downstream biological pathways.
Chemical Reactions: In organic synthesis, the compound’s reactivity is primarily determined by the presence of the bromoethoxy group, which can undergo nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[3-(2-Chloroethoxy)propyl]-6-methylpyridine: Similar structure but with a chlorine atom instead of bromine.
2-[3-(2-Iodoethoxy)propyl]-6-methylpyridine: Similar structure but with an iodine atom instead of bromine.
2-[3-(2-Fluoroethoxy)propyl]-6-methylpyridine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic applications .
Eigenschaften
CAS-Nummer |
1221722-80-0 |
|---|---|
Molekularformel |
C11H16BrNO |
Molekulargewicht |
258.15 g/mol |
IUPAC-Name |
2-[3-(2-bromoethoxy)propyl]-6-methylpyridine |
InChI |
InChI=1S/C11H16BrNO/c1-10-4-2-5-11(13-10)6-3-8-14-9-7-12/h2,4-5H,3,6-9H2,1H3 |
InChI-Schlüssel |
DSWZNHHSBQLGBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)CCCOCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide](/img/structure/B13173406.png)
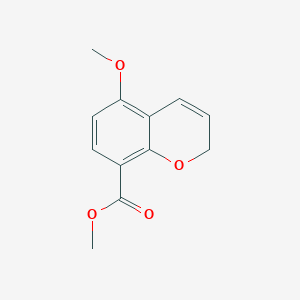

![[1-(Chloromethyl)cyclopropyl]cyclobutane](/img/structure/B13173426.png)


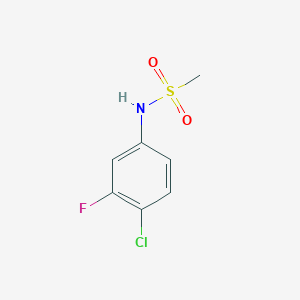
![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13173445.png)
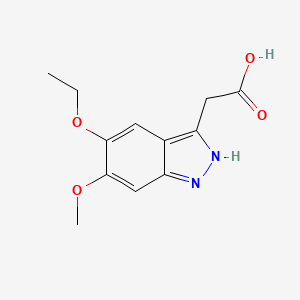
![5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173451.png)
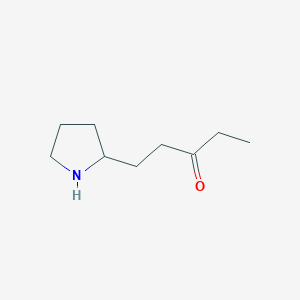
![3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane](/img/structure/B13173461.png)
